5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core in Chemical Research
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and its adaptable chemical nature. nih.govresearchgate.net Pyrazole derivatives are integral to pharmaceuticals, agrochemicals, and materials science. researchgate.net
The study of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. One of the classical and foundational methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. researchgate.net Since these initial discoveries, the synthetic routes to pyrazole derivatives have evolved significantly, with modern chemistry employing advanced techniques like microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions to create complex, highly substituted pyrazole structures efficiently. nih.govmdpi.com
The chemical behavior of the pyrazole ring is dictated by its unique electronic and structural features. These properties are fundamental to its use in research design.
| Property | Description | Research Relevance |
| Aromaticity | The pyrazole ring is an aromatic system with six delocalized π-electrons, which imparts significant stability. | The stable core allows for functionalization without ring-opening, making it a reliable scaffold for building complex molecules. |
| Reactivity | Electrophilic substitution reactions typically occur at the C4 position, which is the most electron-rich carbon. Nucleophilic attack is less common but can occur at the C3 and C5 positions. researchgate.net | This predictable reactivity allows chemists to selectively add new functional groups to specific positions on the ring. |
| Acidity/Basicity | The N-H proton is weakly acidic, while the other 'pyridine-like' nitrogen atom is basic. This allows the pyrazole ring to act as both a hydrogen bond donor and acceptor. | These properties are crucial for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.com |
| Tautomerism | Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, where a proton shifts between the two nitrogen atoms. | Tautomerism can influence the compound's reactivity and how it interacts with other molecules, which is a key consideration in drug design. nih.gov |
Rationale for Academic Research on Substituted Pyrazoles
The academic interest in substituted pyrazoles is driven by the ability to fine-tune the core properties of the pyrazole scaffold. By attaching different functional groups, researchers can systematically alter a molecule's size, shape, electronic distribution, and biological activity. nih.gov This modular approach is central to fields like drug discovery and materials science, where precise molecular architectures are required to achieve a desired function. mdpi.com
Halogenation, the introduction of halogen atoms like bromine and fluorine, is a powerful strategy in chemical synthesis and medicinal chemistry. researchgate.netmdpi.com
Bromine as a Synthetic Handle: A bromine atom on the pyrazole ring, as seen in the titular compound, is an exceptionally useful synthetic handle. It is a good leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This allows for the straightforward formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of more complex molecules from the brominated pyrazole precursor. researchgate.net Halogenation at the C5 position often requires specific synthetic strategies, as the C4 position is typically more reactive towards electrophilic halogenating agents. researchgate.netresearchgate.net
Fluorine in Bioactive Molecules: Fluorine atoms, particularly on an aromatic ring like the benzyl (B1604629) group, have profound effects on a molecule's properties. The high electronegativity of fluorine can alter the electronic nature of the molecule, influencing its acidity and basicity. Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. mdpi.com Fluorine can also participate in favorable interactions with biological targets. nih.gov
The attachment of a 2,6-difluorobenzyl group to the N1 position of the pyrazole ring is a deliberate design choice with significant academic implications.
Conformational Control: The two fluorine atoms flanking the connection point to the benzyl group's methylene (B1212753) bridge create steric hindrance. This restricts the rotation around the bond connecting the aromatic ring to the rest of the molecule. Such conformational locking can be crucial for optimizing the shape of a molecule to fit precisely into the binding site of a biological target, a key principle in structure-based drug design. mdpi.com
Modulation of Physicochemical Properties: The difluoro-substitution pattern significantly impacts the lipophilicity and electronic properties of the benzyl moiety. These changes can enhance membrane permeability and improve interactions with protein targets through specific hydrogen bonds or dipole interactions. Research on other scaffolds has shown that the 2,6-difluorobenzamide (B103285) motif, for example, induces a non-planar conformation that is key to its biological activity. mdpi.com
Overview of Academic Research Trends on 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole and its Analogs
While detailed academic studies focusing exclusively on this compound are not extensively published in mainstream journals, its structure suggests it is a valuable chemical intermediate. Its CAS number is 784190-13-2, and it is available from commercial chemical suppliers, indicating its use in synthetic chemistry, likely in proprietary industrial research and development. bldpharm.com
Research on analogous compounds provides insight into the potential applications and synthetic strategies relevant to this molecule. The general synthetic approach would involve the N-alkylation of 5-bromopyrazole with 2,6-difluorobenzyl chloride. sigmaaldrich.com The resulting compound serves as a building block for more complex structures.
Academic research on structurally related halogenated pyrazoles often focuses on their utility in creating novel compounds with potential biological activities. For instance, studies on other brominated and fluorinated pyrazoles demonstrate their role as key intermediates in the synthesis of potential therapeutic agents.
Table of Research Findings on Analogs:
| Analog Compound | Synthesis Method | Research Focus/Findings | Citation |
| 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Synthesized via cyclocondensation of an α,β-unsaturated carbonyl compound with hydrazine. | The compound was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry and evaluated for its antifungal potential, showing moderate activity against several Candida strains. | researchgate.net |
| Halogenated Pyrazolines (e.g., 5-(4-fluorophenyl)- and 5-(4-bromophenyl)-derivatives) | Synthesized from corresponding chalcones. | Investigated as inhibitors of monoamine oxidase-B (MAO-B). The fluorine-substituted analog showed the highest potency and selectivity, highlighting the impact of specific halogens on biological activity. | mdpi.com |
| 1H-Benzofuro[3,2-c]pyrazole derivatives | Synthesized from a ketone intermediate which is reacted with an isothiocyanate, followed by condensation with hydrazine. | The resulting pyrazole derivatives were evaluated for tumor cell growth inhibitory activity, with some compounds showing high potency as tubulin polymerization inhibitors. | nih.gov |
These examples underscore a common trend in academic research: the synthesis of halogenated pyrazole scaffolds followed by their elaboration into more complex molecules for biological evaluation. The title compound, this compound, fits perfectly within this paradigm as a versatile building block, combining a reactive bromine handle with a specifically designed N-substituent to influence conformation and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-10-4-5-14-15(10)6-7-8(12)2-1-3-9(7)13/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJXWQGPAJAAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization of 5 Bromo 1 2,6 Difluorobenzyl 1h Pyrazole
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. For a novel compound such as 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is employed for complete characterization.
¹H NMR: Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the benzylic methylene (B1212753) group, and the difluorobenzyl ring. The two protons on the pyrazole ring (at positions 3 and 4) would likely appear as doublets due to coupling with each other. The methylene (CH₂) protons connecting the pyrazole and the benzyl (B1604629) ring would typically appear as a singlet. The protons on the 2,6-difluorophenyl group would exhibit more complex splitting patterns due to coupling with adjacent protons and the two fluorine atoms.
¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the two aromatic carbons of the pyrazole ring, the five carbons of the difluorophenyl ring (with three unique signals due to symmetry), and the methylene bridge carbon. The carbon atoms bonded to bromine and fluorine will show characteristic shifts and coupling constants (J-coupling) with these nuclei.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. For the 2,6-difluorobenzyl group, a single signal would be expected if rotation around the C-C bond is fast on the NMR timescale, appearing as a triplet due to coupling with the adjacent aromatic proton.
The following table summarizes the anticipated chemical shifts (δ) for this compound based on data from analogous structures.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Pyrazole H-3 | 7.5 - 7.7 | d (doublet) |
| ¹H | Pyrazole H-4 | 6.3 - 6.5 | d (doublet) |
| ¹H | CH₂ (benzyl) | 5.4 - 5.6 | s (singlet) |
| ¹H | Phenyl H-3, H-5 | 7.0 - 7.2 | t (triplet) |
| ¹H | Phenyl H-4 | 7.3 - 7.5 | m (multiplet) |
| ¹³C | Pyrazole C-5 (C-Br) | 115 - 120 | s |
| ¹³C | Pyrazole C-3 | 140 - 142 | s |
| ¹³C | Pyrazole C-4 | 108 - 110 | s |
| ¹³C | CH₂ (benzyl) | 48 - 52 | s |
| ¹³C | Phenyl C-1 | 112 - 114 | t |
| ¹³C | Phenyl C-2, C-6 (C-F) | 160 - 163 | dd (doublet of doublets) |
| ¹³C | Phenyl C-3, C-5 | 111 - 113 | s |
| ¹³C | Phenyl C-4 | 130 - 133 | t |
| ¹⁹F | Phenyl F-2, F-6 | -110 to -115 | t |
Note: Expected values are based on general pyrazole and fluorobenzyl chemical shift data; actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.govchemicalbook.com These bands provide a molecular fingerprint that helps confirm the presence of the pyrazole and difluorobenzyl moieties.
Key expected absorption bands are detailed in the table below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyrazole and Phenyl) |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Pyrazole and Phenyl) |
| 1250 - 1150 | C-F stretch | Aryl-Fluoride |
| 1100 - 1000 | C-N stretch | Pyrazole Ring |
| 650 - 550 | C-Br stretch | Aryl-Bromide |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. For this compound (Molecular Formula: C₁₀H₇BrF₂N₂), the molecular weight is 273.08 g/mol . bldpharm.com
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Common fragmentation patterns would likely involve the cleavage of the benzyl-nitrogen bond, leading to fragments corresponding to the bromopyrazole cation and the difluorobenzyl cation.
| m/z Value | Possible Fragment Ion |
| 273 / 275 | [C₁₀H₇BrF₂N₂]⁺ (Molecular Ion) |
| 147 / 149 | [C₃H₂BrN₂]⁺ (Bromopyrazole fragment) |
| 127 | [C₇H₅F₂]⁺ (Difluorobenzyl fragment) |
Note: The listed m/z values correspond to the most abundant isotopes.
Advanced Crystallographic Studies
While spectroscopic methods reveal molecular structure and connectivity, X-ray crystallography provides the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.
Studies on various substituted pyrazoles show that the pyrazole ring itself is typically planar. Current time information in North Assam Division, IN. The crystal packing is often governed by intermolecular forces such as hydrogen bonding (in N-unsubstituted pyrazoles) or, in N-substituted cases like the title compound, by π-π stacking interactions between the aromatic pyrazole and phenyl rings. cardiff.ac.ukresearchgate.net The arrangement of molecules in the crystal lattice can lead to different crystal systems, such as monoclinic or orthorhombic, and various space groups. Current time information in North Assam Division, IN.researchgate.net The conformation of the molecule, particularly the torsion angle between the pyrazole ring and the benzyl group, would be a key feature determined by a crystallographic study.
Purity Assessment and Chromatographic Methods for Research Samples
Ensuring the purity of a chemical sample is critical for the reliability and reproducibility of research data. Chromatographic techniques are the primary methods used for both the purification and purity assessment of synthesized compounds like this compound.
Common methods include:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. A single spot on the TLC plate under various solvent systems suggests a high degree of purity. nih.gov
Column Chromatography: This is the standard technique for purifying compounds in a research setting. The crude product is passed through a column of stationary phase (typically silica (B1680970) gel), and a solvent (eluent) is used to separate the desired compound from impurities based on differential adsorption. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and quantitative technique used to determine the purity of the final compound with high precision. acs.org By using a standardized method, the percentage purity can be calculated from the area of the product peak relative to any impurity peaks. Reverse-phase HPLC is commonly employed for moderately polar compounds like pyrazole derivatives. bldpharm.com Some commercial suppliers utilize HPLC or Ultra-Performance Liquid Chromatography (UPLC) to certify the purity of their products. bldpharm.com
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be an effective method for purity analysis. acs.org The sample is vaporized and passed through a column, with components separating based on their boiling points and interactions with the column's stationary phase.
The choice of method depends on the scale of the synthesis and the required level of purity for subsequent applications. Typically, a combination of column chromatography for bulk purification followed by HPLC analysis for final purity verification is employed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 1 2,6 Difluorobenzyl 1h Pyrazole
Impact of Bromine Substitution on Biological Activity and Binding Interactions
The bromine atom at the 5-position of the pyrazole (B372694) ring is a critical feature influencing the compound's biological profile. Halogenation is a common strategy in drug design to modulate a molecule's characteristics. In pyrazole derivatives, the introduction of a halogen can significantly impact potency and selectivity. For instance, studies on other pyrazole series have shown that halogenated derivatives can exhibit enhanced biological activities compared to their non-halogenated counterparts. mdpi.comresearchgate.net
The bromine atom in 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole can influence its interactions in several ways:
Size and Steric Profile : Bromine is larger than hydrogen or fluorine, and its presence can create specific steric interactions within a biological target's binding pocket, potentially enhancing binding affinity or selectivity.
Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which can alter the electron distribution across the pyrazole ring. This modification can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other electrostatic interactions. globalresearchonline.net
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity.
Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, this must be balanced to maintain adequate solubility.
In a series of synthesized pyrazole derivatives, compounds bearing a p-bromophenyl group at the N1 position showed significant activity, underscoring the potential positive contribution of bromine to the biological profile. globalresearchonline.net The specific placement at the C5 position of the pyrazole ring, adjacent to the N1-benzyl substituent, would create a distinct electronic and steric environment that warrants detailed investigation.
Role of Difluorobenzyl Moiety in Modulating Research Outcomes
The 1-(2,6-difluorobenzyl) group is a key modulator of the compound's properties. The choice of a benzyl (B1604629) group at the N1 position of the pyrazole is a common scaffold in many biologically active pyrazoles, and its substitution pattern is crucial for fine-tuning activity. nih.govnih.gov
Fluorine is a unique element in medicinal chemistry, and its incorporation into drug candidates is a widely used strategy to optimize molecular properties. tandfonline.comresearchgate.net The presence of two fluorine atoms on the benzyl ring of this compound has profound electronic and steric implications.
Electronic Effects : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the physicochemical properties of the molecule. nih.gov This can adjust the pKa of nearby functional groups, influencing the molecule's ionization state and bioavailability. mdpi.com The C-F bond is also highly polarized, which can lead to favorable interactions with polar residues in a protein target.
Steric Effects : Despite its high electronegativity, fluorine has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows it to act as a "hydrogen mimic" with minimal steric perturbation, enabling it to occupy spaces within a receptor that might otherwise be occupied by hydrogen while introducing potent electronic changes. tandfonline.comresearchgate.net
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (around 109 kcal/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450. nih.govacs.org Placing fluorine atoms at metabolically vulnerable positions, such as the ortho-positions of the benzyl ring, can block oxidative metabolism, thereby increasing the compound's half-life and duration of action. mdpi.com
Conformational Control : The 2,6-difluoro substitution pattern forces the benzyl ring to adopt a twisted conformation relative to the pyrazole ring. This conformational constraint can lock the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target, potentially increasing potency and selectivity.
The strategic use of fluorine can therefore enhance binding affinity, improve metabolic stability, and increase membrane permeation. tandfonline.com
The N1 position of the pyrazole ring is a common site for substitution to modulate biological activity. The nature, size, and substitution pattern of the group at this position can dictate the molecule's interaction with its target. Research on various pyrazole series has shown that aryl or benzyl substituents at N1 are often crucial for high affinity. nih.gov
The 2,6-difluoro substitution pattern is particularly significant. It not only provides metabolic stability and conformational rigidity as mentioned above, but it also shields the benzylic position from certain interactions while directing the electronic properties of the ring. Altering this pattern, for example, by moving the fluorine atoms to the meta or para positions, would drastically change the molecule's electronic distribution, dipole moment, and conformational preferences, leading to different research outcomes.
Modifications on the Pyrazole Ring for Enhanced Research Potential
The pyrazole ring itself is a versatile scaffold that allows for numerous modifications to enhance its research potential. nih.govias.ac.in Beyond the existing substitutions in this compound, further modifications could be explored based on SAR studies of related compounds.
Position 3 : This position is often substituted with various aryl or alkyl groups. Introducing different substituents here could probe interactions with specific sub-pockets of a target protein. For example, adding hydrogen bond donors or acceptors could lead to new, favorable interactions.
Position 4 : This position is often unsubstituted in many active pyrazoles, but introducing small groups could be used to fine-tune the electronic properties and conformation of the molecule. Electrophilic substitution on the pyrazole ring typically occurs at this position. globalresearchonline.netijnrd.org In some pyrazole series, substitution at C4 with groups like cyano or methyl has been shown to be important for activity. nih.gov
Replacing the Bromine at Position 5 : While bromine has its advantages, replacing it with other groups could be informative. For instance, a methyl group could probe steric tolerance, while a hydrogen would serve as a baseline for the effect of the halogen. A trifluoromethyl group could dramatically alter the electronic properties.
A study on LATS1 and LATS2 kinase inhibitors demonstrated that even minor modifications, such as adding a hydroxyl group to the benzylic position of an N1-benzylpyrazole, could modestly boost activity. acs.org This highlights that systematic modification of all parts of the scaffold, including the pyrazole ring and its substituents, is a valid strategy for enhancing research potential.
Table 1: Potential Modifications on the Pyrazole Scaffold and Their Rationale
| Position on Pyrazole Ring | Potential Modification | Rationale for Research |
|---|---|---|
| Position 3 | Aryl, Heteroaryl, Alkyl, Amide Groups | To explore additional binding pockets and introduce new hydrogen bonding or hydrophobic interactions. |
| Position 4 | Small alkyls (e.g., methyl), Cyano, Halogens | To modulate the electronic properties of the pyrazole ring and influence the conformation of the N1-substituent. |
| Position 5 (replacing Bromo) | Chloro, Iodo, Methyl, Trifluoromethyl (CF3), Hydrogen | To systematically study the effect of halogen size, electronics, and lipophilicity, and to establish a baseline for activity. |
Comparative Analysis with Other Halogenated Pyrazole Derivatives
A comparative analysis of this compound with other halogenated analogs is essential for a complete SAR understanding. The choice of halogen can have a profound impact on the compound's properties.
Fluoro (F) Analog : Replacing bromine with fluorine at the C5 position would result in a smaller, highly electronegative atom. This would decrease the steric bulk and lipophilicity while potentially introducing different electronic interactions.
Chloro (Cl) Analog : Chlorine is intermediate in size and electronegativity between fluorine and bromine. A 5-chloro derivative might offer a balance of steric and electronic properties and has been a successful substitution in many drug classes. acs.org
Iodo (I) Analog : Iodine is the largest and most lipophilic of these halogens. It is also the most effective halogen bond donor. A 5-iodo derivative would be a powerful tool to probe for the presence of a halogen bond in the binding site and to maximize lipophilic interactions.
Studies on pyrazole derivatives have often included series of different halogen substitutions to optimize activity. For example, a series of pyrazoles with chloro, bromo, and iodo substitutions were synthesized to evaluate their antibacterial activity, where the bromo-substituted compound showed high efficacy. researchgate.net This suggests that bromine can be a favorable choice, but the optimal halogen is target-dependent.
Table 2: Comparative Properties of Halogens for Substitution at Pyrazole C5-Position
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics in Drug Design |
|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Small size, high electronegativity, can improve metabolic stability. nih.gov |
| Chlorine (Cl) | 1.75 | 3.16 | Balances steric and electronic properties, commonly used. |
| Bromine (Br) | 1.85 | 2.96 | Good lipophilicity, effective halogen bond donor. |
| Iodine (I) | 1.98 | 2.66 | Largest size, highly lipophilic, strongest halogen bond donor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govshd-pub.org.rs For a series of analogs based on the this compound scaffold, QSAR can be a powerful tool to guide further synthesis and optimization.
A QSAR study would involve synthesizing a library of related compounds and measuring their biological activity. Then, various physicochemical properties, known as descriptors, are calculated for each molecule. These descriptors can be categorized as:
Electronic : Dipole moment, partial charges, HOMO/LUMO energies.
Steric : Molecular volume, surface area, specific conformational indices.
Hydrophobic : LogP (a measure of lipophilicity).
Topological : Descriptors that describe the connectivity and branching of the molecule.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., pIC50). nih.gov Such models can predict the activity of new, unsynthesized compounds and provide insight into which properties are most important for activity. shd-pub.org.rsshd-pub.org.rs For example, a QSAR model for pyrazole-like AChE inhibitors highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs Similarly, 3D-QSAR models like CoMFA and CoMSIA can provide 3D contour maps that visualize favorable and unfavorable steric and electrostatic regions around the molecule, offering direct guidance for structural modifications. rsc.org
Table 3: Common Descriptors Used in QSAR Models for Pyrazole Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges, pKa | Describes the electronic distribution and potential for electrostatic interactions. nih.gov |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a binding site. shd-pub.org.rs |
| Hydrophobic | LogP, CLogP | Quantifies the lipophilicity, which affects membrane permeability and hydrophobic interactions. researchgate.net |
| Topological | Wiener Index, Kier & Hall Indices | Numerically represents molecular structure, including branching and connectivity. |
Computational Chemistry and Molecular Modeling for 5 Bromo 1 2,6 Difluorobenzyl 1h Pyrazole Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for identifying potential protein targets and understanding how a ligand, such as 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole, might interact with a binding site.
Studies on various pyrazole (B372694) derivatives have demonstrated their potential as inhibitors for a range of protein kinases, which are key players in cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.gov For instance, docking studies on pyrazole derivatives have been performed against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) to screen for potential inhibitors. nih.gov These studies reveal that pyrazole-based compounds can fit deeply within the binding pockets of these proteins, forming key interactions. nih.gov
Ligand-Protein Interaction Profiling
The interaction profile of a ligand with its target protein is fundamental to its mechanism of action. For pyrazole derivatives, molecular docking studies have elucidated specific interactions that contribute to their binding affinity. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For example, in a study of pyrazole derivatives as kinase inhibitors, key hydrogen bonds were observed between the pyrazole core and hinge region residues of the kinase, such as Ala807 in the RET kinase. nih.gov The N-benzyl group, a key feature of this compound, can also play a significant role in establishing hydrophobic interactions within the binding pocket. The 2,6-difluorobenzyl moiety is of particular interest as the fluorine atoms can form halogen bonds and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
A representative ligand-protein interaction profile for a pyrazole derivative targeting a kinase is detailed in the interactive table below.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Pyrazole N-H | ALA 807 | 2.1 |
| Hydrogen Bond | Amino Group | GLU 805 | 2.5 |
| Pi-Alkyl | Benzyl (B1604629) Ring | LEU 730 | 4.5 |
| Pi-Alkyl | Pyrazole Ring | VAL 738 | 5.1 |
| Halogen Bond | Fluoro Group | TYR 806 | 3.2 |
Note: The data in this table is representative of interactions observed for similar pyrazole derivatives and serves as a hypothetical model for this compound.
Prediction of Binding Affinity (e.g., binding energy)
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy in kcal/mol or kJ/mol. nih.gov Lower binding energy values indicate a more stable protein-ligand complex and a higher predicted affinity.
In studies of various pyrazole derivatives targeting different protein kinases, binding energies have been reported to be in the range of -5.92 to -10.35 kJ/mol. nih.gov For instance, a study on pyrazole derivatives as RET kinase inhibitors reported a binding energy of -7.14 kcal/mol for the most active compound. nih.gov These values suggest a strong interaction between the pyrazole scaffold and the kinase active site. The predicted binding free energy for a pyrazole derivative was calculated to be -233.399 kJ/mol using the Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) method. nih.gov
The interactive data table below shows representative binding energy data for pyrazole derivatives against various kinase targets.
| Compound Class | Target Protein | Binding Energy (kJ/mol) |
| Pyrazole Derivative | VEGFR-2 | -10.09 |
| Pyrazole Derivative | Aurora A | -8.57 |
| Pyrazole Derivative | CDK2 | -10.35 |
Note: This data is derived from studies on various pyrazole derivatives and illustrates the potential binding affinities that could be expected for this compound. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.
Electronic Structure Analysis and Reactivity Predictions
DFT calculations provide insights into the distribution of electrons within a molecule, which is crucial for predicting its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For pyrazole derivatives, DFT studies have been used to calculate these electronic parameters and to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net
The following interactive table presents hypothetical electronic properties for this compound based on data from related compounds.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds.
Influence of Fluorination on Electronic Properties (e.g., LUMO energy)
The presence of fluorine atoms in the 2,6-difluorobenzyl group of the title compound is expected to significantly influence its electronic properties. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group. This has a pronounced effect on the electron distribution and orbital energies of the molecule.
Studies on fluorinated aromatic compounds have shown that fluorination generally leads to a stabilization (lowering) of the LUMO energy. semanticscholar.orgbeilstein-journals.org A lower LUMO energy makes the molecule a better electron acceptor, which can be crucial for its biological activity, particularly in forming interactions with biological targets. The position and number of fluorine atoms can fine-tune these electronic properties. In a computational study, phenyl-substituted acceptors with fluorine-containing groups showed that PhSF5 had the deepest LUMO at -0.90 eV, while PhOCF3 had the shallowest at -0.22 eV. semanticscholar.orgbeilstein-journals.org This demonstrates the significant impact of the specific fluorinated group on the LUMO energy. semanticscholar.orgbeilstein-journals.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is invaluable for understanding the conformational flexibility of this compound and the stability of its complex with a protein target.
MD simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. tandfonline.com This is particularly important for a molecule like this compound, which has a flexible benzyl linker. The simulation can explore the rotational freedom around the single bonds, identifying the most stable conformations of the compound when bound to its target.
Furthermore, MD simulations can be used to study the kinetics of binding, providing insights into the association and dissociation rates of the ligand. This information is critical for predicting the duration of the inhibitory effect. Studies on pyrazole-based inhibitors have used MD simulations to confirm the stability of the ligand within the catalytic domain of the target protein, with minimal fluctuations observed over the simulation time. nih.govrsc.org For instance, a 100 ns MD simulation of a pyrazole derivative in complex with RET kinase showed that the system reached equilibrium and the ligand remained stably bound in the active site. nih.gov
Predictive Modeling of Pharmacokinetic Parameters (e.g., Oral Bioavailability)
In the realm of computational chemistry, predictive modeling of pharmacokinetic parameters, often encapsulated by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a cornerstone of modern drug discovery. For a compound such as this compound, these in silico methods offer early insights into its potential behavior within a biological system, thereby guiding further experimental studies. While specific predictive data for this compound is not extensively documented in publicly available literature, the established methodologies for pyrazole analogs provide a clear framework for how such an analysis would be conducted.
Computational tools and software packages are employed to calculate a range of physicochemical and pharmacokinetic properties. These predictions are derived from the molecule's two-dimensional and three-dimensional structure. For instance, oral bioavailability, a critical parameter for orally administered drugs, is often inferred from a combination of other predicted properties. These can include aqueous solubility, membrane permeability (often modeled using Caco-2 cell permeability predictions), and metabolic stability.
A study on pyrazole-based inhibitors for the CDK8 enzyme utilized the QikProp function within Schrödinger's Maestro software to evaluate the ADME properties of identified compounds. This type of analysis reveals favorable pharmacokinetic profiles, including predictions for oral absorption. Such computational evaluations are instrumental in filtering large libraries of compounds to prioritize those with a higher likelihood of success in later developmental stages. The process involves calculating descriptors that correlate with drug-like properties, thereby enabling a comparison against known successful drugs.
Below is an illustrative table of pharmacokinetic parameters that would be typically predicted for a compound like this compound, based on general findings for pyrazole analogs.
Table 1: Representative Predicted Pharmacokinetic Parameters for Pyrazole Analogs
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP (Octanol/Water Partition Coefficient) | < 5 | Indicates a balance between solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding interactions. |
| Predicted Oral Bioavailability (%) | Varies (e.g., > 80%) | High value suggests good absorption from the gut. |
| Caco-2 Permeability (nm/s) | High | Predicts absorption across the intestinal epithelial barrier. |
| Human Oral Absorption | High | Qualitative prediction of absorption after oral dosing. |
Note: The values in this table are illustrative for pyrazole analogs and not specific to this compound.
Virtual Screening and Library Design of Pyrazole Analogs
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this compound can serve as a scaffold or a starting point for the design of new analog libraries. The goal is to discover novel derivatives with improved potency, selectivity, or pharmacokinetic properties.
The process often begins with the creation of a pharmacophore model based on a known active compound or the target's binding site. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Subsequently, large virtual libraries of compounds, which can be either commercially available or synthetically feasible, are screened against this model. Compounds that fit the pharmacophore model are then subjected to more rigorous computational analyses, such as molecular docking, to predict their binding affinity and orientation within the target's active site.
For example, a high-throughput virtual screening (HTVS) of 12,606 pyrazole compounds was conducted to identify novel inhibitors of the CDK8 enzyme, which is implicated in cancer. This multi-stage screening process led to the identification of a small number of promising candidates with favorable ADME properties. Similarly, virtual screening of pyrazole derivatives of usnic acid was used to identify potential anti-hyperglycemic agents.
The design of a focused library of pyrazole analogs would involve systematically modifying the this compound scaffold. This could include:
Substitution at the bromo position: Replacing the bromine atom with other halogens or functional groups to modulate electronic properties and binding interactions.
Modification of the difluorobenzyl group: Altering the substitution pattern on the benzyl ring or replacing it with other aromatic or aliphatic moieties to explore different binding pockets.
Substitution on the pyrazole ring: Adding substituents to the available carbon atoms of the pyrazole core to enhance target interactions or improve physicochemical properties.
These designed libraries can then be virtually screened to prioritize the most promising candidates for synthesis and biological evaluation. This strategy accelerates the drug discovery process and makes it more cost-effective.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Rosiglitazone |
| Tofacitinib |
| Celecoxib |
| Rimonabant |
| Indomethacin |
Future Research Directions and Translational Perspectives Academic Focus
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of pyrazole (B372694) derivatives has a long history, traditionally relying on methods like the Knorr pyrazole synthesis, which involves the condensation of β-dicarbonyl compounds with hydrazines. jetir.orgresearchgate.net However, the future of chemical synthesis is increasingly focused on sustainability and efficiency. Research into novel synthetic pathways for 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole and related analogs is moving towards greener methodologies that offer significant advantages over conventional routes. nih.govbenthamdirect.com
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. pharmacognosyjournal.netmdpi.com The application of microwave irradiation to the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds represents a promising route for efficient pyrazole synthesis. mdpi.commdpi.com
Solvent-Free Reactions: Eliminating hazardous organic solvents is a primary goal of green chemistry. benthamdirect.com Solvent-free or "dry media" reactions, often coupled with microwave activation, can lead to cleaner products and simpler work-up procedures. mdpi.com
Green Catalysis: The use of environmentally benign and recyclable catalysts is a critical area of development. nih.gov This includes employing nano-catalysts, such as nano-ZnO, or simple, cost-effective catalysts like ammonium chloride to drive the reaction efficiently. jetir.orgpharmacognosyjournal.netmdpi.com
One-Pot, Multicomponent Reactions: These reactions improve atom economy and process efficiency by combining multiple synthetic steps into a single operation without isolating intermediates. mdpi.comorganic-chemistry.org This approach is highly desirable for creating libraries of pyrazole derivatives for research screening.
| Synthetic Strategy | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, improved yields, energy efficiency. pharmacognosyjournal.netmdpi.com |
| Solvents | Hazardous organic solvents (e.g., DMF, ethanol) | Solvent-free conditions or green solvents (e.g., water, ethanol) | Reduced environmental pollution and waste. nih.govbenthamdirect.com |
| Catalysts | Homogeneous acids/bases | Heterogeneous, recyclable catalysts (e.g., nano-catalysts) | Ease of separation, reusability, reduced waste. pharmacognosyjournal.netmdpi.com |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions | Increased efficiency, atom economy, and reduced waste. mdpi.comorganic-chemistry.org |
Identification of New Biological Targets and Pathways for Research
The pyrazole nucleus is a component of numerous compounds with a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govnih.govglobalresearchonline.net This diversity suggests that pyrazole derivatives, including this compound, can interact with a wide range of biological targets. Future research should aim to move beyond known targets to identify novel proteins and pathways modulated by this specific compound.
Potential research avenues include:
Protein Kinase Inhibition: The pyrazole scaffold is central to many approved protein kinase inhibitors (PKIs) targeting kinases like JAK, B-raf, and Aurora kinases. mdpi.com Unbiased kinome screening could reveal unexpected inhibitory activities of this compound against understudied kinases involved in disease.
Epigenetic Targets: Investigating the compound's effect on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new research areas.
Ion Channel Modulation: Certain pyrazole analogs have been shown to affect ion channels. frontiersin.org Electrophysiological studies could determine if this compound modulates the activity of specific ion channels, which are important targets in neuroscience and cardiology.
Metabolic Enzymes: The compound could be screened against key metabolic enzymes, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Other potential targets include carbonic anhydrases, which are involved in various physiological processes. nih.gov
| Potential Target Class | Specific Examples | Associated Research Area |
|---|---|---|
| Protein Kinases | JAK, Aurora Kinases, B-raf, BTK, PI3K | Oncology, Immunology, Inflammation. mdpi.comnih.gov |
| Topoisomerases | Topoisomerase I/II | Oncology. nih.gov |
| Phosphodiesterases (PDEs) | PDE4 | Inflammation, Respiratory Diseases. nih.gov |
| Carbonic Anhydrases | hCA I, hCA II | Glaucoma, Epilepsy. nih.gov |
| Microtubule Dynamics | Tubulin Polymerization | Oncology. nih.gov |
| Receptors | Toll-like Receptor 4 (TLR4) | Immunology, Sepsis. nih.gov |
Development of Advanced In Vitro and In Vivo Research Models (non-human)
To effectively study the biological effects of this compound, it is crucial to develop and utilize advanced, biologically relevant research models. These models are essential for validating potential targets and understanding the compound's mechanism of action in a physiological context.
Future directions in model development include:
In Vitro Models:
3D Cell Cultures and Organoids: Moving beyond traditional 2D cell culture, 3D models such as spheroids and patient-derived organoids more accurately mimic the in vivo environment, providing more predictive data on compound efficacy and cellular response.
High-Content Imaging and Screening: Utilizing automated microscopy and sophisticated image analysis to assess multiple cellular parameters (e.g., protein localization, organelle health, cell morphology) simultaneously in response to compound treatment.
CRISPR-based Genetic Screening: Employing CRISPR-Cas9 technology to perform genome-wide screens that can identify genes that either sensitize or confer resistance to the compound, thereby elucidating its mechanism of action and potential targets.
In Vivo Models (non-human):
Zebrafish and C. elegans Models: These organisms offer rapid, high-throughput screening platforms for assessing compound activity and developmental toxicity in a whole-organism context.
Genetically Engineered Mouse Models (GEMMs): Developing mice with specific genetic alterations (e.g., kinase mutations, tumor suppressor deletions) that are relevant to the hypothesized target of the pyrazole compound allows for efficacy testing in a highly disease-relevant setting.
Patient-Derived Xenograft (PDX) Models: Implanting tumor tissue from human patients into immunodeficient mice creates models that retain the heterogeneity of the original tumor, offering a powerful platform for preclinical evaluation of anticancer compounds. nih.gov
| Model Type | Specific Example | Research Application |
|---|---|---|
| In Vitro | Cancer Cell Lines (e.g., MCF7, A549, HCT116) | Initial screening for cytotoxic/antiproliferative activity. nih.govnih.gov |
| Enzyme/Receptor Binding Assays | Determining direct interaction with purified protein targets (e.g., COX-2 inhibition assay). mdpi.com | |
| 3D Organoids | Evaluating efficacy in a more physiologically relevant, tissue-like context. | |
| In Vivo (non-human) | Carrageenan-induced Rat Paw Edema | Assessing anti-inflammatory properties. mdpi.com |
| Patient-Derived Xenograft (PDX) Mouse Models | Testing anticancer activity on human tumors in a living system. nih.gov | |
| Zebrafish Embryo Models | High-throughput screening for bioactivity and developmental effects. |
Design and Synthesis of Next-Generation Pyrazole Derivatives with Optimized Research Profiles
This compound serves as an excellent starting point for medicinal chemistry efforts aimed at creating next-generation analogs with improved research profiles. Through systematic structural modification, it is possible to enhance potency, selectivity, and physicochemical properties.
Key strategies for derivative design include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to probe the importance of each substituent. For example, replacing the bromine at the 5-position with other halogens, alkyl, or aryl groups can modulate activity. The 2,6-difluorobenzyl group can be replaced with other substituted aromatic or aliphatic groups to explore the binding pocket of a target. mdpi.com
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can optimize the compound's profile. For instance, the pyrazole ring itself can be considered a bioisostere for other five-membered heterocycles. mdpi.com
Fragment-Based Design: The pyrazole core can be combined with other pharmacologically active fragments to create hybrid molecules with potentially novel or dual-target activities. researchgate.netmdpi.com
Improving "Drug-Like" Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability, which are critical for utility in biological systems. For example, introducing polar groups can enhance solubility.
| Position on Pyrazole Ring | Potential Modification | Research Goal |
|---|---|---|
| 1-Position (N1) | Vary the substituted benzyl (B1604629) ring (e.g., different substitution patterns, other heterocycles) | Optimize interactions with target protein; alter physicochemical properties. |
| 3-Position | Introduce small alkyl or aryl groups | Probe for additional binding interactions and improve selectivity. |
| 4-Position | Introduce substituents (e.g., halogens, cyano group) | Modulate electronic properties and metabolic stability. |
| 5-Position | Replace bromo with H, F, Cl, CF3, or small alkyl groups | Fine-tune potency and explore SAR; use bromine as a handle for further reactions (e.g., cross-coupling). |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. premierscience.com Integrating these computational tools into the study of this compound can accelerate progress and guide experimental work more efficiently.
Applications of AI/ML in this context include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on pyrazole derivatives to predict the biological activity of new, unsynthesized analogs. chemrevlett.comnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.
Virtual Screening and Molecular Docking: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov Molecular docking can then be used to predict the binding mode and affinity of this compound and its derivatives within the active site of a target protein. nih.govijnc.ir
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target profile (e.g., high affinity for a specific kinase, good solubility), it can generate novel pyrazole-based structures for synthetic consideration.
Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding in the efficient creation of novel derivatives.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Target Identification | Analyzing large biological datasets (genomics, proteomics) to identify and validate novel drug targets. premierscience.com | Provides new hypotheses for the compound's mechanism of action. |
| Virtual Screening | Computationally screening large compound libraries against a protein target to find potential "hits". nih.govihbt.res.in | Reduces the time and cost of initial hit identification. |
| Predictive QSAR | Developing models that correlate chemical structure with biological activity to predict the potency of new designs. nih.govfrontiersin.org | Prioritizes synthetic efforts on the most promising molecules. |
| Molecular Dynamics Simulation | Simulating the movement of the compound within the target's binding site over time to assess stability of interaction. nih.govfrontiersin.org | Provides deeper insight into the binding mechanism and informs rational design. |
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via bromination of a pyrazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 5-position of pyrazole derivatives often requires inert solvents (e.g., methanol or dichloromethane) and temperatures around 30°C to avoid side reactions . Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product. Critical considerations include protecting light-sensitive intermediates (e.g., storing at -30°C) and monitoring reaction progress via TLC .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹). Purity is assessed via HPLC or GC-MS, with deviations >95% requiring re-purification. For example, in analogous brominated pyrazoles, NMR coupling patterns distinguish between ortho, meta, and para substituents on aromatic rings .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact with skin. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent decomposition. Avoid proximity to oxidizers or heat sources due to potential bromine release .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer : A factorial design approach minimizes experimental runs while maximizing data output. For bromination reactions, key variables include temperature (30–60°C), solvent polarity (methanol vs. DMF), and stoichiometry (NBS:substrate ratio). Statistical tools like ANOVA identify significant factors. For example, optimizing pyrazole functionalization reactions showed solvent polarity accounts for 70% of yield variance, while temperature impacts regioselectivity .
Q. What computational strategies predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and electron density maps to predict bromination sites. For instance, Fukui indices highlight nucleophilic/electrophilic regions on the pyrazole ring, guiding synthetic planning. Reaction path searches using software like GRRM or Gaussian streamline experimental validation by narrowing solvent/base combinations .
Q. How do substituents (e.g., 2,6-difluorobenzyl) influence the compound’s electronic and steric properties?
- Methodological Answer : Electron-withdrawing fluorine atoms on the benzyl group reduce electron density at the pyrazole N1 position, stabilizing intermediates during cross-coupling reactions. Steric effects from ortho-fluorine substituents hinder rotation, as shown in X-ray crystallography of related compounds (e.g., dihedral angles <10° between pyrazole and benzyl groups) . Hammett constants (σ≈0.78 for -F) correlate with reaction rates in SNAr mechanisms .
Q. How should researchers address contradictory data in catalytic applications of this compound?
- Methodological Answer : Contradictions in catalytic yields or selectivity often arise from trace moisture, oxygen sensitivity, or ligand decomposition. Systematic troubleshooting includes:
- Control experiments : Replicate reactions under strict anhydrous conditions.
- Analytical validation : Use ICP-MS to detect metal leaching in cross-coupling reactions.
- Kinetic profiling : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps. For example, conflicting reports on Suzuki-Miyaura coupling efficiencies were resolved by optimizing Pd catalyst loading (0.5–2 mol%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
